

In-Depth Technical Guide: Fmoc-His(Trt)-OH-15N3 in Peptide Synthesis

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Compound of Interest		
Compound Name:	Fmoc-His(Trt)-OH-15N3	
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For researchers, scientists, and professionals in drug development, the precise control and characterization of synthetic peptides are paramount. Isotopic labeling is a powerful tool in this domain, enabling advanced analytical studies. This guide provides a technical overview of Nα-Fmoc-Nτ-trityl-L-histidine (Fmoc-His(Trt)-OH) and its stable isotope-labeled counterpart, **Fmoc-His(Trt)-OH-15N3**, focusing on their molecular properties and application in solid-phase peptide synthesis (SPPS).

Core Molecular Data

The incorporation of stable isotopes, such as ¹⁵N, into amino acid building blocks allows for the synthesis of peptides that can be readily distinguished and quantified in complex biological matrices by mass spectrometry. The key molecular data for both the standard and the ¹⁵N-labeled Fmoc-His(Trt)-OH are summarized below.

Property	Fmoc-His(Trt)-OH	Fmoc-His(Trt)-OH-15N3
Molecular Formula	C40H33N3O4[1][2][3][4]	C ₄₀ H ₃₃ 15N ₃ O ₄ [5]
Molecular Weight	619.71 g/mol [3][4][6][7]	622.69 g/mol [5][8]

Experimental Protocol: Incorporation of Fmoc-His(Trt)-OH-15N3 in Solid-Phase Peptide Synthesis



The following is a detailed methodology for the incorporation of **Fmoc-His(Trt)-OH-15N3** into a peptide sequence using manual or automated solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The protocol outlines the key steps of deprotection, coupling, and final cleavage.

Materials and Reagents:

- Fmoc-His(Trt)-OH-15N3
- Appropriate solid support (e.g., Rink Amide resin, 2-Chlorotrityl chloride resin)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Piperidine, peptide synthesis grade
- Coupling reagents (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/Oxyma)
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (TIPS), water, and 1,2ethanedithiol (EDT))
- Diethyl ether, anhydrous and cold

Protocol:

- Resin Swelling: The solid support is swelled in DMF or DCM for a minimum of 30 minutes in a reaction vessel.
- Fmoc Deprotection:
 - The swelled resin is washed with DMF.
 - A solution of 20% piperidine in DMF is added to the resin to remove the N-terminal Fmoc protecting group of the preceding amino acid.[6][8]
 - The reaction is allowed to proceed for 10-20 minutes with agitation.



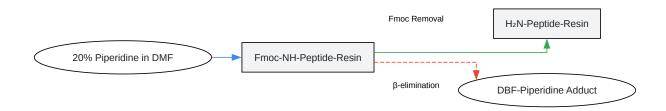
- The resin is then thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
- Coupling of Fmoc-His(Trt)-OH-15N3:
 - A solution of Fmoc-His(Trt)-OH-15N3 (typically 3-5 equivalents relative to the resin substitution) and a suitable coupling agent (e.g., HBTU) in DMF is prepared. An activating base such as N,N-diisopropylethylamine (DIPEA) is added to this solution.
 - Note on Racemization: Histidine residues are particularly susceptible to racemization during the coupling step.[5][9] To minimize this, pre-activation times should be kept short, and the use of coupling additives like Oxyma Pure with DIC is recommended.
 - The activated amino acid solution is added to the deprotected resin.
 - The coupling reaction is allowed to proceed for 1-2 hours with agitation. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.
- Washing: Following the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.
- Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed using the same deprotection procedure as in step 2.
- Cleavage and Side-Chain Deprotection:
 - The peptide-resin is washed with DCM and then dried under vacuum.
 - A cleavage cocktail is prepared. A common mixture for peptides containing trityl-protected histidine is 95% TFA, 2.5% water, and 2.5% TIPS.[10] The TIPS acts as a scavenger for the trityl cations released during deprotection.[10]
 - The cleavage cocktail is added to the dried resin, and the mixture is agitated for 2-3 hours at room temperature. The cleavage of the trityl group can sometimes be visually observed by the formation of a yellow color due to the trityl cation.[11]



- The resin is filtered off, and the filtrate containing the cleaved peptide is collected.
- Peptide Precipitation and Purification:
 - The TFA solution is concentrated, and the crude peptide is precipitated by adding cold diethyl ether.
 - The precipitated peptide is collected by centrifugation, washed with cold ether, and then dried.
 - The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The incorporation of the ¹⁵N₃-labeled histidine can be confirmed by mass spectrometry analysis of the purified peptide.

Visualizing the Workflow

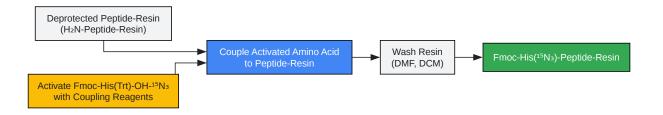
The following diagrams illustrate the key processes in the incorporation of **Fmoc-His(Trt)-OH-15N3** into a growing peptide chain.



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Fmoc deprotection signaling pathway.





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SPPS coupling experimental workflow.

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